molecular formula C9H14N2O2 B15276290 Methyl 4-amino-1-isopropyl-1h-pyrrole-2-carboxylate

Methyl 4-amino-1-isopropyl-1h-pyrrole-2-carboxylate

Cat. No.: B15276290
M. Wt: 182.22 g/mol
InChI Key: XBFQBHGKHXYMLK-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate typically involves the condensation of a carboxylic acid with a substituted amine, followed by cyclization to form the pyrrole ring. One common method involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with isopropylamine under acidic conditions, followed by esterification with methanol .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while reduction can produce various amines. Substitution reactions can introduce halogens or other functional groups onto the pyrrole ring.

Scientific Research Applications

Methyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction pathways and metabolic reactions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.

    Methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl group instead of an isopropyl group.

    Methyl 4-amino-1-phenyl-1H-pyrrole-2-carboxylate: Similar structure but with a phenyl group instead of an isopropyl group.

Uniqueness

Methyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The isopropyl group can provide steric hindrance, affecting how the compound interacts with other molecules and its overall stability.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 4-amino-1-propan-2-ylpyrrole-2-carboxylate

InChI

InChI=1S/C9H14N2O2/c1-6(2)11-5-7(10)4-8(11)9(12)13-3/h4-6H,10H2,1-3H3

InChI Key

XBFQBHGKHXYMLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=C1C(=O)OC)N

Origin of Product

United States

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